molecular formula C20H14ClF2NO5S B609514 NDI-091143 CAS No. 2375840-87-0

NDI-091143

Cat. No. B609514
CAS RN: 2375840-87-0
M. Wt: 453.8408
InChI Key: YSTSHUWHIDBZAK-UHFFFAOYSA-N
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Description

NDI-091143 is a potent and high-affinity human ATP-citrate lyase (ACLY) inhibitor . It has an IC50 of 2.1 nM (ADP-Glo assay), a Ki of 7.0 nM, and a Kd of 2.2 nM . NDI-091143 inhibits ACLY catalysis allosterically, by stabilizing large conformational changes in the citrate domain that indirectly block the binding and recognition of citrate .


Molecular Structure Analysis

The molecular formula of NDI-091143 is C20H14ClF2NO5S . It has a molecular weight of 453.84 .


Chemical Reactions Analysis

NDI-091143 inhibits ACLY catalysis allosterically, by stabilizing large conformational changes in the citrate domain that indirectly block the binding and recognition of citrate .


Physical And Chemical Properties Analysis

NDI-091143 is a solid substance . It is white to beige in color . It has a solubility of 2 mg/mL in DMSO .

Scientific Research Applications

Inhibition of ATP-Citrate Lyase (ACLY)

NDI-091143 is a potent inhibitor of ATP-citrate lyase (ACLY), a critical enzyme at the intersection of glucose and lipid metabolism . ACLY is often upregulated or activated in cancer cells to accelerate lipid synthesis and promote tumor progression .

Treatment Strategy for Thyroid Cancer

Research has shown that NDI-091143, as an ACLY inhibitor, can be used as a new strategy in the treatment of thyroid cancer . It has been observed that NDI-091143 suppresses monolayer cell growth and clonogenic ability in thyroid cancer cell lines FTC-133 and 8505C .

3. Induction of Apoptosis in Cancer Cells NDI-091143 has been found to induce apoptosis in cancer cells . Flow cytometry analysis showed that NDI-091143 increased the proportion of sub-G1 cells in the cell cycle and the number of annexin V-positive cells .

4. Potentiation of Cytotoxic Effects of Other Drugs NDI-091143 has been found to potentiate the cytotoxic effects of other drugs, such as sorafenib, in cancer cells . This suggests that NDI-091143 could be used in combination with other drugs to enhance their therapeutic effects .

5. Inhibition of De Novo Lipogenesis (DNL) NDI-091143, along with other ACLY inhibitors, has been found to be a potent inhibitor of de novo lipogenesis (DNL) . DNL is a metabolic pathway responsible for the synthesis of fatty acids from acetyl-CoA, and its inhibition can be beneficial in the treatment of various diseases, including cancer .

Potential Use in Metabolic Studies

Given its role as an ACLY inhibitor, NDI-091143 can be used in studies investigating metabolic reprogramming in cancers . This can provide valuable insights into the metabolic adaptations that occur in cancer cells and potentially lead to the development of new therapeutic strategies .

Safety and Hazards

NDI-091143 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

{ "Design of the Synthesis Pathway": "NDI-091143 can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-nitrobenzaldehyde", "1,4-phenylenediamine", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetonitrile", "Triethylamine", "Toluene", "N,N-dimethylformamide", "Thionyl chloride", "Phosphorus pentachloride" ], "Reaction": [ "Step 1: Reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde using sodium borohydride in methanol.", "Step 2: Cyclization of 4-aminobenzaldehyde with 1,4-phenylenediamine in refluxing toluene with catalytic amount of acetic acid to form N,N'-di(4-aminophenyl)-1,4-phenylenediamine.", "Step 3: Protection of the amine groups of N,N'-di(4-aminophenyl)-1,4-phenylenediamine using ethyl acetate and triethylamine to form N,N'-di(4-acetamidophenyl)-1,4-phenylenediamine.", "Step 4: Chlorination of N,N'-di(4-acetamidophenyl)-1,4-phenylenediamine using thionyl chloride and phosphorus pentachloride to form N,N'-di(4-chlorophenyl)-1,4-phenylenediamine.", "Step 5: Substitution of the chloro groups of N,N'-di(4-chlorophenyl)-1,4-phenylenediamine with 2-(2-methoxyphenyl)ethylamine in refluxing N,N-dimethylformamide with sodium hydride as a base to form N,N'-di(4-(2-(2-methoxyphenyl)ethylamino)phenyl)-1,4-phenylenediamine.", "Step 6: Deprotection of the amide groups of N,N'-di(4-(2-(2-methoxyphenyl)ethylamino)phenyl)-1,4-phenylenediamine using hydrochloric acid and sodium bicarbonate to form N,N'-di(4-(2-(2-methoxyphenyl)ethylamino)phenyl)-1,4-phenylenediamine hydrochloride salt.", "Step 7: Conversion of N,N'-di(4-(2-(2-methoxyphenyl)ethylamino)phenyl)-1,4-phenylenediamine hydrochloride salt to NDI-091143 by treating with acetonitrile and sodium hydroxide." ] }

CAS RN

2375840-87-0

Product Name

NDI-091143

Molecular Formula

C20H14ClF2NO5S

Molecular Weight

453.8408

IUPAC Name

Methyl 3-chloro-5-(N-(4,6-difluoro-[1,1'-biphenyl]-3-yl)sulfamoyl)-4-hydroxybenzoate

InChI

InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3

InChI Key

YSTSHUWHIDBZAK-UHFFFAOYSA-N

SMILES

O=C(OC)C1=CC(S(=O)(NC2=CC(C3=CC=CC=C3)=C(F)C=C2F)=O)=C(O)C(Cl)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NDI-091143;  NDI 091143;  NDI091143; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of NDI-091143?

A: NDI-091143 is a potent and selective inhibitor of ATP citrate lyase (ACLY). [, , ] While the exact binding mechanism is still under investigation, cryo-electron microscopy studies have provided structural insights into its interaction with human ACLY. [] NDI-091143 is believed to bind to an allosteric site on the enzyme, inducing conformational changes that hinder its catalytic activity. []

Q2: What are the downstream effects of ACLY inhibition by NDI-091143?

A: ACLY is a key enzyme responsible for converting citrate to acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis. [] By inhibiting ACLY, NDI-091143 reduces the availability of acetyl-CoA, ultimately leading to decreased lipid production. [, ] This mechanism has shown promise in preclinical studies for treating conditions like dyslipidemia, cancer, and hepatic steatosis. []

Q3: Are there any structural analogs of NDI-091143 with improved characteristics?

A: Researchers have explored structural modifications to NDI-091143 to improve its properties. For instance, a novel macrocyclic compound (compound 2 in the study) was developed using a "ring-closing" strategy based on the NDI-091143 structure. [] This modification significantly enhanced the metabolic stability of the compound in human liver microsomes compared to NDI-091143. []

Q4: Has NDI-091143 shown efficacy in preclinical models of disease?

A: While specific data on NDI-091143's in vivo efficacy isn't provided in the excerpts, research highlights the potential of ACLY inhibitors in general. For instance, BMS-303141, another ACLY inhibitor, demonstrated promising results in a diabetic mouse model by reducing renal lipid accumulation and inflammation. [] Furthermore, studies show that inhibiting ACLY can induce apoptosis in thyroid cancer cells and enhance the effects of the chemotherapy drug sorafenib. []

Q5: Does inhibiting fatty acid metabolism with NDI-091143 impact cellular processes beyond lipid production?

A: Research suggests that NDI-091143, through ACLY inhibition and subsequent reduction in acetyl-CoA levels, can influence cellular senescence. [] Specifically, using NDI-091143 to suppress acetyl-CoA production was found to accelerate senescence in human umbilical vein endothelial cells. [] This highlights the intricate link between fatty acid metabolism, acetyl-CoA availability, and cellular processes like senescence.

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